An In-Depth Technical Guide to the Discovery and Initial Screening of Osimertinib (TAGRISSO®)
An In-Depth Technical Guide to the Discovery and Initial Screening of Osimertinib (TAGRISSO®)
Introduction: Addressing a Critical Unmet Need in Oncology
The treatment landscape for non-small cell lung cancer (NSCLC) was revolutionized by the discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR), leading to the development of targeted therapies.[1][2] First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, offered significant clinical benefits.[3] However, their efficacy is often limited by the emergence of acquired resistance, most commonly driven by a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][4][5] This mutation increases the receptor's affinity for ATP, reducing the potency of these reversible inhibitors.[4] This created a pressing need for a new class of inhibitors that could effectively target the T790M mutant while sparing the wild-type (WT) receptor to minimize toxicities like rash and diarrhea.[6][7] This guide details the discovery and initial screening of Osimertinib (formerly AZD9291), a third-generation, irreversible EGFR TKI designed to meet this challenge.[5][6]
Chapter 1: The Genesis of a Targeted Therapy - The Discovery of Osimertinib
The journey to discover Osimertinib began in 2009 with a clear objective: to develop a clinical candidate that could selectively inhibit both EGFR-sensitizing mutations (EGFRm+, e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while having significantly lower activity against WT-EGFR.[8][9]
Lead Identification and Structure-Activity Relationship (SAR) Studies
The initial medicinal chemistry effort at AstraZeneca was guided by a structure-based design strategy.[8] The project was initiated after screening a set of forty compounds in biochemical assays against both T790M mutant and WT-EGFR.[8] The rationale was that the bulkier, more hydrophobic methionine residue in the T790M mutant, compared to the threonine in WT-EGFR, could be selectively targeted.[8]
The team identified a promising pyrimidine-based scaffold. Through iterative cycles of synthesis and testing, researchers established critical structure-activity relationships (SAR).[8][10] Key modifications focused on:
-
The Warhead: Incorporation of an acrylamide group, which acts as a Michael acceptor, was crucial.[11] This group is designed to form an irreversible covalent bond with a non-catalytic cysteine residue (Cys797) located in the ATP-binding pocket of EGFR.[5][12] This covalent interaction is a hallmark of third-generation EGFR inhibitors and is key to overcoming the increased ATP affinity of the T790M mutant.[11][13]
-
The Core Scaffold: A mono-anilino-pyrimidine core was optimized for potent binding to the EGFR kinase domain.[5]
-
The Solvent-Front Moiety: An indole group was introduced to improve potency and cellular activity. Modifications to this part of the molecule were critical for fine-tuning selectivity and pharmacokinetic properties.[6]
This focused effort led to the identification of lead compounds that demonstrated high potency against mutant EGFR and a significant margin of selectivity over the wild-type form.[6][8]
From Lead to Candidate: The Selection of AZD9291
Through extensive lead optimization, the compound AZD9291, now known as Osimertinib, was selected as the clinical candidate.[8] It emerged from a series of compounds that showed not only high potency against mutant EGFR but also favorable drug-like properties, including good oral bioavailability and a desirable safety profile.[6] A key success of the optimization program was the ability to reduce off-target activity against kinases like IGF1R and INSR, which had been linked to hyperglycemia in earlier compounds.[8] Osimertinib demonstrated potent and selective inhibition of EGFR phosphorylation in cell lines harboring both sensitizing and T790M resistance mutations.[5]
Chapter 2: Primary Screening Cascade - In Vitro Efficacy and Selectivity
A hierarchical screening cascade was essential to characterize the potency and selectivity of Osimertinib. This involved a combination of biochemical and cell-based assays.
Biochemical Assays: Quantifying Potency at the Molecular Level
Biochemical assays are the first step in quantifying a compound's direct inhibitory effect on the target enzyme. They are performed in a cell-free system using purified, recombinant proteins.
Table 1: Biochemical Potency (IC50) of Osimertinib Against EGFR Variants
| EGFR Variant | IC50 (nM) |
| Exon 19 Deletion | ~1-10 |
| L858R | ~1-15 |
| Exon 19 Del + T790M | ~1-10 |
| L858R + T790M | ~1-15 |
| Wild-Type (WT) | ~480-1865 |
| Data compiled from multiple sources indicating typical ranges.[5] |
Experimental Protocol: EGFR Kinase Assay (Time-Resolved FRET)
This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against EGFR.
-
Reagents: Recombinant human EGFR (mutant or WT), ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection system (e.g., LanthaScreen® Eu Kinase Binding Assay).
-
Plate Preparation: Serially dilute Osimertinib in DMSO and add to a 384-well assay plate.
-
Enzyme/Substrate Addition: Add the EGFR enzyme and the peptide substrate to the wells.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent tracer).
-
Data Acquisition: Read the plate on a time-resolved fluorescence reader. The ratio of the two emission wavelengths is used to determine the extent of substrate phosphorylation.
-
Data Analysis: Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays: Confirming Activity in a Biological Context
Cell-based assays are critical to confirm that a compound can penetrate the cell membrane and inhibit the target in its native environment.
Table 2: Cellular Potency (GI50) of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Status | GI50 (nM) |
| PC-9 | Exon 19 Deletion | < 25 |
| H1975 | L858R + T790M | < 25 |
| A431 | Wild-Type (WT) | > 500 |
| GI50 (Growth Inhibition 50) values are representative and can vary between specific assays.[14][15] |
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture: Culture NSCLC cell lines (e.g., PC-9 for sensitizing mutation, H1975 for T790M resistance) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Osimertinib for 72 hours.
-
Lysis and Detection: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot against the drug concentration to calculate the GI50 value.[16]
Workflow Visualization
The screening process follows a logical progression from biochemical to cellular assays to identify potent and selective compounds.
Caption: A typical in vitro screening cascade for an EGFR inhibitor.
Chapter 3: Early Preclinical Profiling - In Vivo Proof-of-Concept
Promising in vitro data must be validated in vivo to assess a compound's pharmacokinetic properties and its efficacy in a whole-organism setting.
Pharmacokinetic (PK) Studies
Early PK studies in animals (e.g., mice, rats) are performed to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Osimertinib demonstrated favorable PK properties, including good oral bioavailability, which supported its development as an oral medication.[8]
Xenograft Models of NSCLC
To test in vivo efficacy, human NSCLC cell lines are implanted into immunodeficient mice, creating tumor xenografts.
-
PC-9 Xenograft Model: This model, which harbors an EGFR exon 19 deletion, is used to assess activity against sensitizing mutations.
-
H1975 Xenograft Model: This model, with both L858R and T790M mutations, is crucial for evaluating efficacy in the resistance setting.
In these preclinical models, oral administration of Osimertinib led to significant and sustained tumor regression at doses that were well-tolerated.[8][17] Furthermore, preclinical studies demonstrated that Osimertinib has superior ability to cross the blood-brain barrier compared to earlier generation TKIs, a critical advantage given the frequency of brain metastases in NSCLC patients.[18][19]
Chapter 4: Elucidating the Mechanism of Action
The core mechanism of action for Osimertinib is the irreversible inhibition of mutant EGFR, which blocks downstream signaling pathways crucial for tumor growth and survival.[11][12]
Covalent Binding and Inhibition of Downstream Signaling
Osimertinib's acrylamide group forms a covalent bond with Cys797 in the ATP-binding site of mutant EGFR.[5][12] This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking the receptor's autophosphorylation.[11] This, in turn, shuts down two major downstream signaling cascades:
-
The PI3K/AKT/mTOR Pathway: Critical for cell survival and proliferation.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell growth and division.[12][20]
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Caption: Osimertinib covalently inhibits mutant EGFR, blocking downstream pathways.
Conclusion
The discovery of Osimertinib is a landmark achievement in structure-based drug design.[9] The focused medicinal chemistry campaign, guided by a clear understanding of the target biology, successfully produced a compound with high potency against both sensitizing and T790M resistance mutations.[6] The rigorous initial screening cascade, encompassing both biochemical and cellular assays, was critical in identifying a candidate with a wide therapeutic window, demonstrating significant selectivity for mutant EGFR over the wild-type form.[5] The preclinical in vivo studies confirmed its potent anti-tumor activity and favorable pharmacokinetic profile, paving the way for its rapid and successful clinical development.[8][21] Osimertinib's journey from concept to clinic exemplifies a modern, rational approach to targeted drug discovery, providing a much-needed therapeutic option for patients with EGFR-mutant NSCLC.[22][23]
References
-
The discovery of osimertinib (AZD9291) for the treatment of lung cancer and its chemistry. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
El-Gamal, M. I., et al. (2021). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Molecules, 26(9), 2519. [Link]
-
What is the mechanism of action of Osimertinib mesylate? (2025, March 7). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
Butterworth, S., et al. (2017). The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. MedChemComm, 8(5), 848-853. [Link]
-
Osimertinib. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Jorda, R., & Robeyns, K. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Expert Opinion on Drug Discovery, 16(10), 1091-1103. [Link]
-
Jorda, R., & Robeyns, K. (2021). The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Mechanism of Action – TAGRISSO® (osimertinib). (n.d.). AstraZeneca. Retrieved January 15, 2026, from [Link]
-
Nunna, S., et al. (2012). EGFR T790M mutation: a double role in lung cancer cell survival? Journal of Thoracic Oncology, 7(1), 8-9. [Link]
-
Wilson, D. J., et al. (2015). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 112(32), 9817-9822. [Link]
-
T790M in NSCLC: ESMO Biomarker Factsheet. (n.d.). OncologyPRO. Retrieved January 15, 2026, from [Link]
-
Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research, 22(20), 5130-5140. [Link]
-
What is the mechanism of Osimertinib mesylate? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
Pao, W., & Engelman, J. A. (2012). Epidermal Growth Factor Receptor (EGFR) Signaling and Covalent EGFR Inhibition in Lung Cancer. Journal of Clinical Oncology, 30(27), 3307-3310. [Link]
-
Bell, D. W., et al. (2005). Hereditary lung cancer syndrome targets never smokers with germline EGFR gene T790M mutations. Nature Genetics, 37(12), 1315-1316. [Link]
-
Planchard, D., & Soria, J. C. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Therapeutic Advances in Medical Oncology, 9(9), 555-572. [Link]
-
First cell-active covalent EGFR inhibitor described. (2023, August 31). BioWorld. Retrieved January 15, 2026, from [Link]
-
Wilson, D. J., et al. (2015). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. ResearchGate. Retrieved January 15, 2026, from [Link]
-
El Kadi, N., et al. (2021). The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. Oncogene, 40(1), 164-176. [Link]
-
Patel, H., et al. (2024). Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). European Journal of Medicinal Chemistry, 277, 116753. [Link]
-
Rolfo, C., et al. (2015). Targeting the EGFR T790M mutation in non-small-cell lung cancer. Expert Opinion on Therapeutic Targets, 19(9), 1237-1249. [Link]
-
Medicinal Chemistry Case History: Osimertinib (AZD9291). (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Zhang, H., et al. (2021). Discovery of Dosimertinib, a Highly Potent, Selective, and Orally Efficacious Deuterated EGFR Targeting Clinical Candidate for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 64(2), 1017-1033. [Link]
-
Osimertinib. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Timeline of development and approvals of osimertinib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Timeline of the development and approval of osimertinib in different settings. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
the-pre-clinical-discovery-and-development-of-osimertinib-used-to-treat-non-small-cell-lung-cancer. (n.d.). Ask this paper | Bohrium. Retrieved January 15, 2026, from [Link]
-
Li, Y., et al. (2023). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. ACS Omega, 8(33), 30193-30204. [Link]
-
In vitro cell viability and Osimertinib IC50 assay. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
a In vitro growth inhibition assay for osimertinib. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. (2016, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Li, L., et al. (2020). Aspirin sensitizes osimertinib‐resistant NSCLC cells in vitro and in vivo via Bim‐dependent apoptosis induction. Cancer Science, 111(8), 2845-2856. [Link]
-
The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Greig, S. L. (2016). Osimertinib: First Global Approval. Drugs, 76(2), 263-273. [Link]
-
Osimertinib Receives Breakthrough Therapy Designation for NSCLC in First-Line. (2017, October 9). OncLive. Retrieved January 15, 2026, from [Link]
-
Yang, N., et al. (2024). Taxanes Versus Pemetrexed After Osimertinib Resistance in EGFR-Mutated NSCLC: A Retrospective Cohort with Two-Model In Vitro Validation. Cancer Management and Research, 16, 1-13. [Link]
-
TAGRISSO® (osimertinib) granted Priority Review in the US for patients with unresectable, Stage III EGFR-mutated lung cancer. (2024, June 10). AstraZeneca US. Retrieved January 15, 2026, from [Link]
-
COMPOSIT study: evaluating osimertinib combination with targeted therapies in EGFR-mutated non-small cell lung cancer. (2024, December 26). The Oncologist | Oxford Academic. Retrieved January 15, 2026, from [Link]
-
Safety of osimertinib plus tegavivint in first-line EGFR-mutant NSCLC. (2025, September 7). VJOncology. Retrieved January 15, 2026, from [Link]
-
Testing Osimertinib as a Treatment for Lung Cancers With an EGFR Exon 20 Change. (2024, September 11). Fred Hutch. Retrieved January 15, 2026, from [Link]
-
Application for the inclusion of Osimertinib in the WHO Model List of ESSENTIAL MEDICINES for the 1st Line Treatment of EGFR mut. (2019, December 16). World Health Organization. Retrieved January 15, 2026, from [Link]
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. Hereditary lung cancer syndrome targets never smokers with germline EGFR gene T790M mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologypro.esmo.org [oncologypro.esmo.org]
- 4. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 21. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Osimertinib - Wikipedia [en.wikipedia.org]
- 23. Osimertinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
